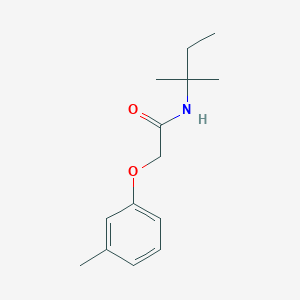
N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide
Overview
Description
N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylbutan-2-amine under appropriate conditions to yield the final product. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted phenoxyacetamides.
Scientific Research Applications
N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The phenoxy and acetamide groups could play a role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbutan-2-yl)-2-(4-methylphenoxy)acetamide: Similar structure with a different position of the methyl group on the phenoxy ring.
N-(2-methylbutan-2-yl)-2-(3-chlorophenoxy)acetamide: Similar structure with a chlorine substituent on the phenoxy ring.
Uniqueness
N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)10-17-12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHLOKMVNZLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)COC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4477202.png)
![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B4477216.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B4477219.png)
![3-Methyl-5-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-1,2-oxazole](/img/structure/B4477239.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B4477242.png)
![N-ETHYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B4477248.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4477252.png)
![3-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B4477259.png)
![Methyl 4-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate](/img/structure/B4477261.png)
![2-(ethylsulfanyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4477286.png)
![4-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4477288.png)
![N-cyclopropyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4477295.png)
![4-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B4477301.png)

